Cas no 872695-15-3 (2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one)
2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one
- 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
- 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
- AKOS024618519
- 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
- 872695-15-3
- F1899-1229
- CCG-303295
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- Inchi: 1S/C19H15FN2O2S/c1-24-16-8-4-14(5-9-16)18(23)12-25-19-11-10-17(21-22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3
- InChI Key: ALIPMPFIBIDHKK-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(OC)C=C1)CSC1=NN=C(C2=CC=C(F)C=C2)C=C1
Computed Properties
- Exact Mass: 354.08382706g/mol
- Monoisotopic Mass: 354.08382706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 77.4Ų
2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1899-1229-2μmol |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-5μmol |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-10μmol |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-20μmol |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-1mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-2mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-3mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-4mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-5mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-1229-10mg |
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
872695-15-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one
Compound CAS No 872695-15-3: 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one
The compound with CAS No 872695-15-3, named as 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one, is a complex organic molecule with a unique structure that has garnered attention in the field of organic chemistry and drug discovery. This compound belongs to the class of sulfanyl ketones, which are known for their potential biological activities and applications in medicinal chemistry.
The molecular structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The pyridazine ring is substituted at position 6 with a 4-fluorophenyl group and at position 3 with a sulfanyl group (-S-) that connects to a ketone moiety. The ketone group is further attached to a 4-methoxyphenyl group, creating a biphenyl system with electron-donating methoxy and electron-withdrawing fluoro substituents. This combination of functional groups and aromatic systems makes the compound highly versatile in terms of potential reactivity and bioactivity.
Recent studies have highlighted the importance of such sulfanyl-containing compounds in various biological contexts. For instance, the presence of the pyridazine ring, which is known for its high electron-deficiency, can enhance the compound's ability to interact with biological targets such as enzymes or receptors. The substitution pattern on the pyridazine ring, particularly the presence of the fluorophenyl group, may influence the compound's lipophilicity and its ability to cross cellular membranes, which are critical properties for drug candidates.
The 4-methoxyphenyl group attached to the ketone moiety introduces additional electronic effects into the molecule. The methoxy group is an electron-donating substituent that can modulate the electronic environment of the aromatic ring, potentially affecting both the compound's stability and its interactions with biological systems. This substitution pattern may also contribute to the compound's solubility properties, which are essential for its pharmacokinetic profile.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the formation of the pyridazine ring followed by substitution reactions to introduce the desired substituents. For example, nucleophilic aromatic substitution or coupling reactions could be employed to attach the sulfanyl group and other substituents onto the pyridazine ring. The use of transition metal catalysts, such as palladium catalysts, may facilitate some of these transformations, ensuring high yields and selectivity.
The biological activity of this compound has been explored in several recent studies. Researchers have reported that sulfanyl-containing compounds like this one exhibit potential anti-inflammatory and antioxidant properties due to their ability to scavenge free radicals and modulate inflammatory pathways. Additionally, preliminary in vitro assays have suggested that this compound may inhibit certain enzymes associated with neurodegenerative diseases, making it a promising candidate for further investigation in drug discovery programs.
In conclusion, CAS No 872695-15-3 represents a fascinating example of how structural complexity can lead to diverse biological activities. Its unique combination of functional groups and aromatic systems positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its applications in medicine.
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